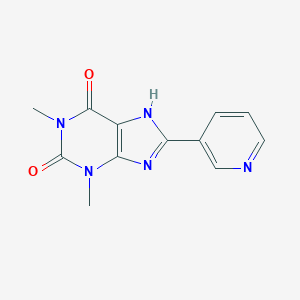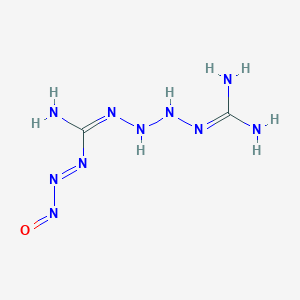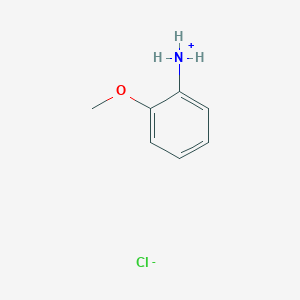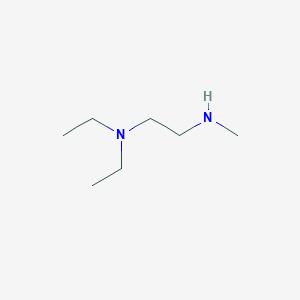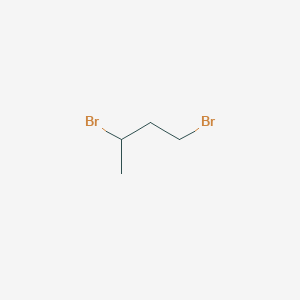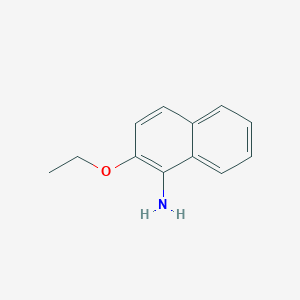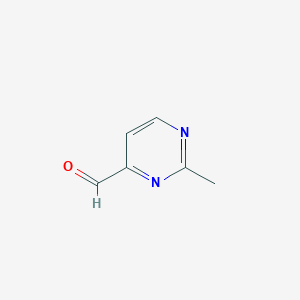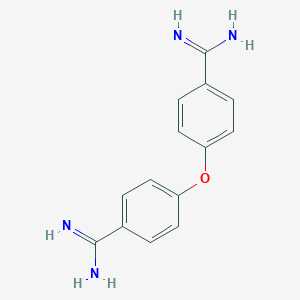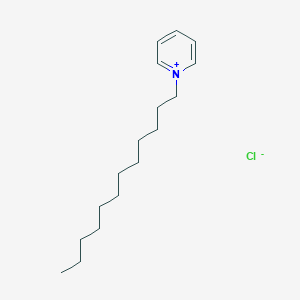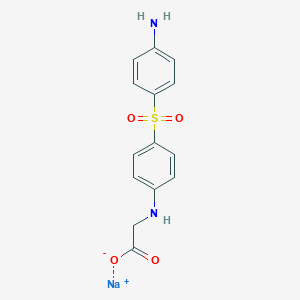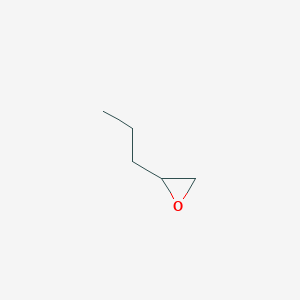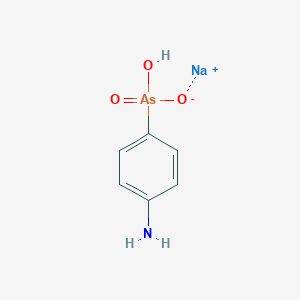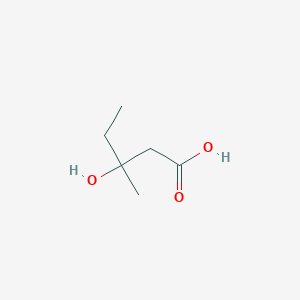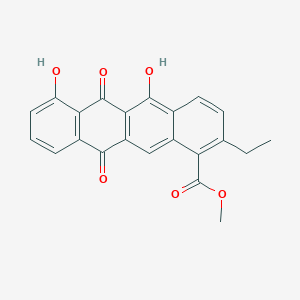
Bis(anhydro)aklavinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(anhydro)aklavinone is a natural product that is found in the roots of the plant species, Dysoxylum binectariferum. It has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Dehydration and Spectral Analysis
- Bis(anhydro)aklavinone, formed through dehydration of aklavinone, was studied for its PMR 1H spectra. The dehydration occurred at the C9-C10 and C7-C8 bonds under specific conditions, as detailed in the study by Shorshnev, Soifer, and Chernyshev (1985) (Shorshnev, Soifer, & Chernyshev, 1985).
Biosynthesis Gene Cloning
- Tsukamoto et al. (1992) explored the cloning of genes responsible for aklavinone biosynthesis from Streptomyces galilaeus. Aklavinone is a precursor in the biosynthesis of aclacinomycin A, an important antitumor drug. This research contributes to understanding and potentially manipulating the biosynthesis pathway of this crucial compound (Tsukamoto, Fujii, Ebizuka, & Sankawa, 1992).
Insecticide Research
- The study by Ripper, Greenslade, and Hartley (1950) discussed a systemic insecticide, Bis(bis dimethylamino phosphonous)anhydride, showcasing its efficacy when applied to plant leaves. The insecticidal properties of this compound could be related to the structural and functional characteristics of bis(anhydro)aklavinone (Ripper, Greenslade, & Hartley, 1950).
Chemotherapeutic and Diagnostic Applications
- Paterson and Donnelly (2011) reviewed the use of bis(thiosemicarbazones) derived from 1,2-diones, like bis(anhydro)aklavinone, in forming stable, neutral complexes with Cu(II). These complexes have significant biological activity and potential applications in cancer therapy and nuclear medicine (Paterson & Donnelly, 2011).
Propiedades
Número CAS |
1055-56-7 |
|---|---|
Nombre del producto |
Bis(anhydro)aklavinone |
Fórmula molecular |
C22H16O6 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
methyl 2-ethyl-5,7-dihydroxy-6,11-dioxotetracene-1-carboxylate |
InChI |
InChI=1S/C22H16O6/c1-3-10-7-8-11-13(16(10)22(27)28-2)9-14-18(20(11)25)21(26)17-12(19(14)24)5-4-6-15(17)23/h4-9,23,25H,3H2,1-2H3 |
Clave InChI |
SWZNKLXSZNIIDS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
Otros números CAS |
1055-56-7 |
Sinónimos |
is(anhydro)aklavinone dianhydro-aklavinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)
